molecular formula C10H11F2N B11908970 3-(2,3-Difluorobenzyl)azetidine

3-(2,3-Difluorobenzyl)azetidine

Katalognummer: B11908970
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: PULYCBRDSDURMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Difluorobenzyl)azetidine is a chemical compound with the molecular formula C10H11F2N. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the difluorobenzyl group in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 2,3-difluorobenzyl halides under basic conditions. Another method includes the use of aza Paternò–Büchi reactions, where an imine and an alkene component undergo a [2 + 2] photocycloaddition reaction to form the azetidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Difluorobenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones, while reduction can produce difluorobenzylamines.

Wissenschaftliche Forschungsanwendungen

3-(2,3-Difluorobenzyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,3-Difluorobenzyl)azetidine involves its interaction with specific molecular targets. The difluorobenzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The azetidine ring can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,4-Difluorobenzyl)azetidine: Similar structure but with fluorine atoms at different positions.

    3,3-Difluoroazetidine: Contains two fluorine atoms on the azetidine ring itself.

    Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative.

Uniqueness

3-(2,3-Difluorobenzyl)azetidine is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other azetidine derivatives .

Eigenschaften

Molekularformel

C10H11F2N

Molekulargewicht

183.20 g/mol

IUPAC-Name

3-[(2,3-difluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11F2N/c11-9-3-1-2-8(10(9)12)4-7-5-13-6-7/h1-3,7,13H,4-6H2

InChI-Schlüssel

PULYCBRDSDURMX-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)CC2=C(C(=CC=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.